1-Ethynyl-2-(2-phenylethenyl)benzene

Photochemistry Organic Synthesis Stilbene Cyclization

1-Ethynyl-2-(2-phenylethenyl)benzene (CAS 648933-19-1), also known as 2-ethynylstilbene or 1-(2-ethynylstyryl)benzene, is an aryl acetylene with the molecular formula C16H12 and a molecular weight of 204.27 g/mol. It belongs to the stilbene family and is characterized by a terminal ethynyl group (-C≡CH) positioned ortho to a styryl (-CH=CH-Ph) substituent on a central benzene ring.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 648933-19-1
Cat. No. B12604834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2-(2-phenylethenyl)benzene
CAS648933-19-1
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1C=CC2=CC=CC=C2
InChIInChI=1S/C16H12/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h1,3-13H
InChIKeyLFUHWSLXKQNJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-(2-phenylethenyl)benzene (CAS 648933-19-1): Structural Overview for Procurement and Research


1-Ethynyl-2-(2-phenylethenyl)benzene (CAS 648933-19-1), also known as 2-ethynylstilbene or 1-(2-ethynylstyryl)benzene, is an aryl acetylene with the molecular formula C16H12 and a molecular weight of 204.27 g/mol . It belongs to the stilbene family and is characterized by a terminal ethynyl group (-C≡CH) positioned ortho to a styryl (-CH=CH-Ph) substituent on a central benzene ring. This ortho-relationship between a reactive alkyne and a conjugated π-system creates a unique structural motif that is distinct from its para-substituted isomer (4-ethynylstilbene, CAS 301684-13-9) and from the fully conjugated tolane analog (1-ethynyl-2-(phenylethynyl)benzene, CAS 143192-60-3) . The compound serves as a versatile building block in organic synthesis, materials science, and the construction of polycyclic architectures.

Why Generic Substitution Fails for 1-Ethynyl-2-(2-phenylethenyl)benzene (CAS 648933-19-1)


Substituting 1-ethynyl-2-(2-phenylethenyl)benzene with a closely related analog, such as its para-isomer (4-ethynylstilbene) or its tolane counterpart, will fundamentally alter the compound's reactivity profile and the properties of resulting materials. The ortho-relationship between the ethynyl and styryl groups is not a minor structural variation; it dictates the compound's ability to undergo specific photochemical cyclizations [1] and unique cascade reactions that are sterically and electronically impossible for para-substituted analogs [2]. Furthermore, unlike 1,2-diethynylbenzene, which forms insoluble, cross-linked polymers due to the presence of two adjacent ethynyl groups, the target compound's single terminal alkyne enables selective, controlled mono-functionalization, a critical advantage for stepwise synthesis of complex architectures [3]. The evidence below quantifies and contextualizes these critical differentiators.

Quantitative Differentiation Evidence for 1-Ethynyl-2-(2-phenylethenyl)benzene (CAS 648933-19-1)


Unique Photochemical Cyclization to 2-Phenylnaphthalene Enabled by Ortho-Ethynyl Substitution

Upon UV irradiation under anaerobic conditions, 2-ethynylstilbene (the target compound) undergoes a unique photocyclization to yield 2-phenylnaphthalene, with 1-ethynylphenanthrene formed as a characteristic side-product [1]. This reaction pathway is a direct consequence of the ortho-relationship between the ethynyl and styryl groups and is not accessible to the para-isomer, 4-ethynylstilbene, where the reactive groups are positioned on opposite sides of the ring [1]. The related compound 2-vinyldiphenylacetylene, which shares a similar structural motif, produces 2-phenylnaphthalene in a high yield of 90% under identical conditions, demonstrating the efficiency of this ortho-enabled cyclization manifold [1].

Photochemistry Organic Synthesis Stilbene Cyclization

Ortho-Substituted Stilbenes Exhibit Fundamentally Different Excited-State Dynamics Compared to Para-Isomers

A class-level analysis of ortho-, meta-, and para-substituted stilbenes reveals that substitution position is the primary determinant of excited-state behavior [1]. For trans-aminostilbenes, the para isomer exhibits a large fluorescence rate constant, a short singlet lifetime, and a high photoisomerization quantum yield—characteristics similar to the parent trans-stilbene. In stark contrast, the ortho and meta isomers display long singlet lifetimes and low photoisomerization quantum yields [1]. This principle extends to ethynyl-substituted stilbenes: the photophysical properties of the ortho-isomer (target compound) are expected to differ significantly from the widely studied 4-ethynylstilbene (para-isomer) [2], directly impacting its suitability for applications like fluorescent probes or optical switching.

Photophysics Fluorescence Stilbene Photochemistry

Controlled Polymerization Enabled by a Single Terminal Ethynyl Group vs. Cross-Linked Insoluble Products from 1,2-Diethynylbenzene

The target compound possesses a single terminal ethynyl group, which is a critical structural feature that distinguishes it from 1,2-diethynylbenzene. Research by Zhang et al. (2006) on a closely related mono-ethynyl analog, 1-ethynyl-2-phenylethynylbenzene, demonstrated that W and Mo catalysts produce soluble polymers with number-average molecular weights (Mn) ranging from 6,300 to 71,900 in good yields [1]. In direct contrast, the polymerization of 1,2-diethynylbenzene under identical conditions yields insoluble, highly cross-linked materials due to the reactivity of both adjacent ethynyl groups [1]. This demonstrates that a single ethynyl group is essential for achieving solution-processable, well-characterized polymeric products.

Polymer Chemistry Enediyne Polymerization Soluble Conjugated Polymers

Key Building Block for C44H26 Polycyclic Hydrocarbon Synthesis via Cascade Cyclization

The ortho-ethynylstilbene architecture of the target compound is a critical structural prerequisite for cascade cyclization reactions that construct complex polycyclic frameworks. A landmark synthesis by Wang et al. (1999) utilized 2 equivalents of 1-(2-ethynylphenyl)-2-phenylethyne (the target compound's tolane analog) to construct a C44H26 hydrocarbon whose carbon framework maps onto the surface of C60 fullerene [1]. The synthesis proceeded in 13% overall yield over eight steps, with the initial condensation between acenaphthenquinone and the lithium acetylide derived from the target compound being the key complexity-generating step [1]. The ortho-relationship between the ethynyl and styryl (or phenylethynyl) groups is essential for the thionyl chloride-induced cascade cyclization that follows [1]. A para-substituted ethynylstilbene cannot participate in this cascade.

Polycyclic Hydrocarbons Cascade Cyclization Fullerene Fragment Synthesis

Structural Analog for Environmentally Stable Conductive Polymer Monomers with Demonstrated 10-14.6 S/cm Conductivity

The target compound is a direct structural analog of the repeating unit found in bis(ethynylstyryl)benzene (BESB) monomers, which are used to create environmentally stable, intrinsically conductive polymers. Patent US5264511 reports that a cured polymer derived from a cis-rich BESB monomer achieved a conductivity of 10 S/cm after post-cure at 700°C for 100 hours [1]. A conductivity of 14.6 S/cm was reported for an optimized sample [1]. Critically, this polymer's conductivity remained unchanged after 1,000 hours of immersion in boiling water, whereas a conventional doped polypyrrole (initial conductivity ~100 S/cm) rapidly degraded to below 10⁻⁸ S/cm after just 100 hours under the same conditions [1]. This demonstrates the unique environmental stability of the polymer class derived from ethynylstyrylbenzene monomers.

Conductive Polymers High-Temperature Composites Environmental Stability

Verified Application Scenarios for 1-Ethynyl-2-(2-phenylethenyl)benzene (CAS 648933-19-1)


Photochemical Synthesis of 2-Phenylnaphthalene and 1-Ethynylphenanthrene Derivatives

Researchers aiming to synthesize 2-phenylnaphthalene or 1-ethynylphenanthrene cores via photochemical cyclization must use the ortho-ethynylstilbene isomer (CAS 648933-19-1). The para-isomer (CAS 301684-13-9) is structurally incapable of this transformation. The reaction proceeds under UV irradiation in anaerobic solution and produces 2-phenylnaphthalene as the major product, with 1-ethynylphenanthrene as a diagnostic side-product. This is supported by the foundational study of op den Brouw and Laarhoven (1982), which demonstrated the analogous 2-vinyldiphenylacetylene system yielding 2-phenylnaphthalene in 90% yield [4].

Stepwise Construction of Soluble, Processable Conjugated Polymers via Single-Ethynyl Polymerization

For the synthesis of soluble, high-molecular-weight conjugated polymers, the single terminal ethynyl group of the target compound is essential. The structurally analogous compound 1-ethynyl-2-phenylethynylbenzene, when polymerized with W and Mo catalysts, yields soluble polymers with Mn up to 71,900, whereas 1,2-diethynylbenzene yields only insoluble, cross-linked networks [4]. The target compound enables controlled mono-functionalization via Sonogashira coupling or alkyne-azide click chemistry, serving as a key intermediate for stepwise polymer synthesis.

Cascade Cyclization for the Synthesis of Fullerene-Like Polycyclic Hydrocarbons

The ortho-ethynylstilbene motif is a critical structural requirement for thionyl chloride-induced cascade cyclizations that generate complex, congested polycyclic frameworks. As demonstrated by Wang et al. (1999), the target compound's structural analog was used to synthesize a C44H26 hydrocarbon whose carbon framework represents a fragment of the C60 fullerene surface, in 13% overall yield over 8 steps [4]. This cascade chemistry is geometrically impossible with para-substituted isomers, making the ortho-isomer uniquely valuable for researchers exploring curved polycyclic aromatics and fullerene fragments.

Development of Environmentally Stable Intrinsically Conductive Polymers

The target compound is a key building block or structural homolog for bis(ethynylstyryl)benzene (BESB) monomers, which thermally polymerize into conductive materials that uniquely combine electrical conductivity (10-14.6 S/cm) with exceptional environmental stability [4]. Unlike doped conductive polymers such as polypyrrole, which lose conductivity in boiling water within hours, BESB-derived polymers maintain their conductivity unchanged after 1,000 hours in boiling water [4]. This makes the compound highly relevant for research into conductive coatings, high-temperature composites, and materials for aggressive environments.

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